REACTION_SMILES
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[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:36][S:37]([CH3:38])=[O:39].[CH3:40][CH2:41][O:42][C:43]([CH3:44])=[O:45].[CH:1](=[CH2:2])[c:3]1[cH:4][cH:5][c:6]2[c:7]([cH:21]1)[CH2:8][O:9][c:10]1[cH:11][c:12]3[c:13]([cH:14][c:15]1-2)[CH2:16][CH2:17][CH2:18][C:19]3=[O:20].[O:22]=[C:23]1[N:24]([Br:29])[C:25](=[O:26])[CH2:27][CH2:28]1.[O:46]=[Mn:47]=[O:48].[OH2:30]>>[C:1]([CH2:2][Br:29])([c:3]1[cH:4][cH:5][c:6]2[c:7]([cH:21]1)[CH2:8][O:9][c:10]1[cH:11][c:12]3[c:13]([cH:14][c:15]1-2)[CH2:16][CH2:17][CH2:18][C:19]3=[O:20])=[O:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccc2c(c1)COc1cc3c(cc1-2)CCCC3=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(CBr)c1ccc2c(c1)COc1cc3c(cc1-2)CCCC3=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |